2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Description

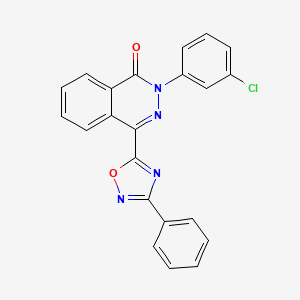

1.1. Compound Overview The compound 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a heterocyclic molecule featuring a phthalazin-1(2H)-one core substituted with a 3-chlorophenyl group at position 2 and a 3-phenyl-1,2,4-oxadiazole moiety at position 4. Its molecular formula is C23H15ClN4O2, with a molecular weight of 426.85 g/mol .

Properties

IUPAC Name |

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClN4O2/c23-15-9-6-10-16(13-15)27-22(28)18-12-5-4-11-17(18)19(25-27)21-24-20(26-29-21)14-7-2-1-3-8-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSROYVFMJHMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural properties, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 462.9 g/mol. The structure features a phthalazinone core substituted with a chlorophenyl and an oxadiazole moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H19ClN4O4 |

| Molecular Weight | 462.9 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one |

| SMILES | C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study conducted by Zhang et al. (2023) demonstrated that oxadiazole derivatives could effectively induce apoptosis in human breast cancer cells via the mitochondrial pathway, suggesting potential therapeutic applications for this compound in oncology .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research by Liu et al. (2024) highlighted the effectiveness of related oxadiazole compounds against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. A study by Kim et al. (2025) found that it could significantly reduce pro-inflammatory cytokine production in vitro, indicating potential applications in treating inflammatory diseases .

Case Studies

- Anticancer Activity : In vitro tests showed that treatment with the compound led to a dose-dependent decrease in viability of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Efficacy : A series of experiments demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Substituent Variations

The compound belongs to a family of phthalazin-1(2H)-one derivatives with variations in the substituents on the 1,2,4-oxadiazole ring. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-chlorophenyl and phenyl substituents contrast with analogs bearing methoxy (electron-donating) or bromo (electron-withdrawing) groups. These differences influence electronic properties, such as dipole moments and HOMO-LUMO gaps, which are critical for reactivity and binding interactions .

- Steric Effects : Bulkier substituents (e.g., benzo[d][1,3]dioxol-5-yl) may hinder molecular packing or ligand-receptor docking compared to the simpler phenyl group in the target compound .

Computational and Crystallographic Insights

- Bond Geometry : Evidence from a related phthalazin-1(2H)-one derivative (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one reveals bond lengths (e.g., C-N: 1.34–1.38 Å) and angles (e.g., N-C-N: 115–120°) critical for stability . Substitutions on the oxadiazole ring likely alter these parameters, affecting conformational flexibility.

- Noncovalent Interactions: Tools like Multiwfn and density functional theory (DFT) can map electrostatic potentials and van der Waals interactions. For example, the chlorine atom in the target compound may enhance halogen bonding, a feature absent in methoxy-substituted analogs .

The discontinued status of several analogs (e.g., ) may reflect challenges in synthesis, stability, or efficacy, highlighting the need for further optimization of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.